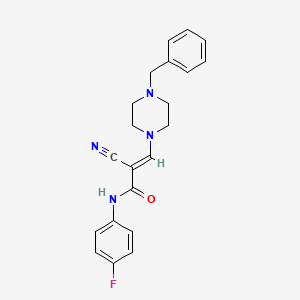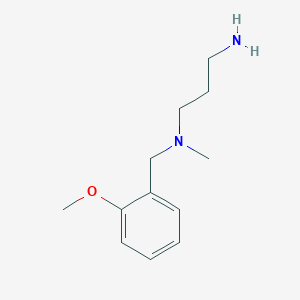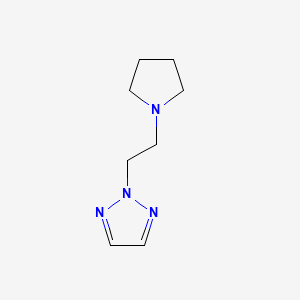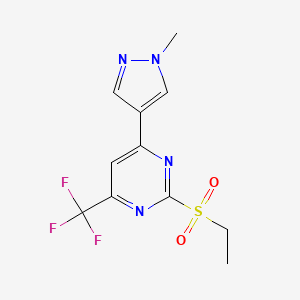![molecular formula C14H22N6O2S B2755078 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide CAS No. 1209539-79-6](/img/structure/B2755078.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research. It is structurally characterized by the presence of a piperidine ring, a pyrazolo[3,4-d]pyrimidine moiety, and an ethanesulfonamide group, making it a molecule of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide typically involves multi-step organic reactions starting from commercially available starting materials. Key synthetic routes may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Piperidin-1-yl substitution: : Involves the nucleophilic substitution reaction where a piperidine moiety is introduced to the core structure.
Attachment of the ethanesulfonamide group: : This step involves the reaction of ethanesulfonyl chloride with the intermediate product, resulting in the formation of the final compound.
Industrial Production Methods
For industrial-scale production, methods are optimized to improve yield and reduce costs. Typically, continuous flow chemistry and microwave-assisted synthesis are employed to enhance the efficiency and scalability of the process. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is known to undergo various chemical reactions, including:
Oxidation: : It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions, often employing hydrogenation or hydride donors, can modify specific functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the presence of active sites within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Using various alkylating or acylating agents under suitable solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions employed, leading to derivatives that may have altered biological or chemical properties.
Scientific Research Applications
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is extensively utilized in various fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a reagent in chemical reactions.
Biology: : Investigated for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly in cancer research due to its ability to inhibit specific molecular pathways.
Industry: : Used in the development of materials with specific properties and as a component in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes or receptors involved in crucial biological pathways, inhibiting or modulating their activity.
Pathways Involved: : Often involved in signaling pathways related to cell proliferation, apoptosis, or metabolic regulation, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide is unique due to its specific combination of functional groups which provide distinct properties.
List of Similar Compounds
N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide: : Differing by the substitution of piperidine with morpholine.
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanesulfonamide: : Having a butanesulfonamide group instead of ethanesulfonamide.
Both structurally and functionally, this compound holds a distinguished place in scientific research, reflecting its versatility and potential across various fields.
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-2-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-3-5-8-19/h10-11,18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STURZISYJPLTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B2754996.png)
![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)



![ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)
![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)
![N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B2755010.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)
